molecular formula C12H27O4P B076072 Phosphoric acid, dodecyl ester CAS No. 12751-23-4

Phosphoric acid, dodecyl ester

Cat. No. B076072
CAS RN: 12751-23-4
M. Wt: 284.33 g/mol
InChI Key: NRVKLGPGMZAWJE-UHFFFAOYSA-N
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Description

Phosphoric acid, dodecyl ester, also known as dodecyl phosphate, is a type of phosphate ester. It has the molecular formula C12H29O5P . It is used in various applications due to its properties and structure . It is also known as a lysophosphatidic acid (LPA) receptor ligand which serves as a specific agonist at EDG-4 (LPA2) (EC50=700 nM) and antagonist at EDG-7 .


Molecular Structure Analysis

The molecular structure of this compound, is represented by the formula C12H29O5P . The structure includes a phosphate group (PO4) attached to a dodecyl chain (a twelve-carbon alkyl group). This structure is important for its properties and reactivity .


Chemical Reactions Analysis

Esters, including this compound, can undergo various reactions. One such reaction is hydrolysis, where the ester is split with water. This reaction is catalyzed by either an acid or a base . In the case of esters, the reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

This compound, has a molecular weight of 264.2983 .

Scientific Research Applications

  • Corrosion Protection in Coatings : Kobayashi and Fujiwara (2006) investigated the self-assembly process of phosphoric acid mono-n-dodecyl ester (PMD) on cerium-based conversion coatings on galvanized steel. This was an alternative to chromate conversion processes, where the PMD molecules form a densely packed, crystalline-like self-assembled layer, improving corrosion resistance significantly Electrochemical and Solid State Letters.

  • Surfactant Synthesis : Negm and Tawfik (2014) conducted an esterification reaction between fatty alcohols and phosphoric acid, producing anionic gemini surfactants. These surfactants showed high surface activity and promising antimicrobial activities against pathogenic bacteria, making them applicable in fields like the petroleum industry Journal of Industrial and Engineering Chemistry.

  • Biological Importance of Phosphoric Esters : Hanes and Isherwood (1949) emphasized the central role of phosphoric esters in biology, linking respiration and fermentation with other cellular reactions. They developed methods for identifying and determining individual esters in mixtures, crucial for studying enzymic reactions associated with carbohydrate metabolism Nature.

  • Dentistry and Hydroxyapatite Bonding : Fu et al. (2005) studied phosphoric acid esters (PAEs) as a self-etching primer for composite-to-enamel bonding in adhesive dentistry. They found that PAEs can decalcify and adhere to hydroxyapatite simultaneously, suggesting a chemical mechanism for their interactions with hydroxyapatite Biomaterials.

  • Synthesis of Dodecyl Methacrylate : Jiang Wei (2002) reported the synthesis of dodecyl methacrylate using phosphotungstic acid as a catalyst. This demonstrated high catalytic activities and provided a simple technology for producing high yields of ester Journal of Guandong College Petrochemical Technology.

  • Analysis of Surfactant Mixtures : Knight and House (1959) presented data on using 93% phosphoric acid as a reagent for recovering the hydrophobic portion of surfactants, applicable to the analysis of surfactant mixtures Journal of the American Oil Chemists Society.

Mechanism of Action

Phosphoric acid, dodecyl ester, acts as an antioxidant by various mechanisms depending on its structure, the nature of the substrate to be stabilized, and the reaction conditions . All phosphites and phosphonites are hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .

Future Directions

Phosphoric acid, dodecyl ester, and other phosphate esters and anhydrides are essential in biology . Therefore, understanding and manipulating phosphorylation processes in biology is one of the great challenges in science today . Future research will likely focus on developing new synthetic methodologies for phosphorylated substances and their analogues .

properties

IUPAC Name

dodecan-1-ol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h13H,2-12H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVKLGPGMZAWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12751-23-4
Record name Dodecyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12751-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012751234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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